

Maralixibat vs odevixibat efficacy comparison

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Compound Focus: Maralixibat Chloride

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Efficacy and Safety Comparison at a Glance

Parameter	Maralixibat	Odevixibat (120 µg/kg)	Comparison Result
sBA Responders	Proportion of patients achieving a serum bile acid (sBA) response [1]	Proportion of patients achieving a serum bile acid (sBA) response [1]	Maralixibat significantly higher Treatment Difference: +32.3% (95% CI: 1.1% to 63.4%; P=0.043) [1]
Change in sBA	Change from baseline in sBA concentration [1]	Change from baseline in sBA concentration [1]	Point estimates trended in favor of Maralixibat [1]
Change in Total Bilirubin	Change from baseline in total bilirubin [1]	Change from baseline in total bilirubin [1]	Point estimates trended in favor of Maralixibat [1]
Liver Enzymes (ALT, AST, GGT)	Changes in alanine transaminase, aspartate transaminase, or gamma-glutamyl transferase [1]	Changes in alanine transaminase, aspartate transaminase, or gamma-glutamyl transferase [1]	No statistically significant differences [1]
Adverse Event Severity	Mild: 75% Moderate: 25% Severe: 0% [1]	Mild: 45% Moderate: 31% Severe: 7% [1]	Maralixibat AEs were typically milder [1]

Experimental Protocols from Key Studies

The data in the table above originates from an **indirect treatment comparison (ITC)** [1] [2]. Here are the methodologies of the core clinical trials that were analyzed:

- **MARCH-PFIC (Maralixibat Trial):**

- **Design:** Phase 3, randomized, double-blind, placebo-controlled trial [1].
- **Patients:** 35 children with PFIC (Maralixibat: n=16; Placebo: n=19) [1].
- **Intervention:** Oral maralixibat [1].
- **Endpoints:** Included proportion of sBA responders and change from baseline in sBA concentration [1].

- **PEDFIC-1 (Odevixibat Trial):**

- **Design:** Phase 3, randomized, double-blind, placebo-controlled trial [1].
- **Patients:** 62 pediatric subjects with PFIC (Odevixibat: n=42; Placebo: n=20) [1].
- **Intervention:** Oral odevixibat at 40 µg/kg/day or 120 µg/kg/day [1].
- **Endpoints:** Included improvement in pruritus (measured by observer-reported outcome) and change in sBA levels [3].

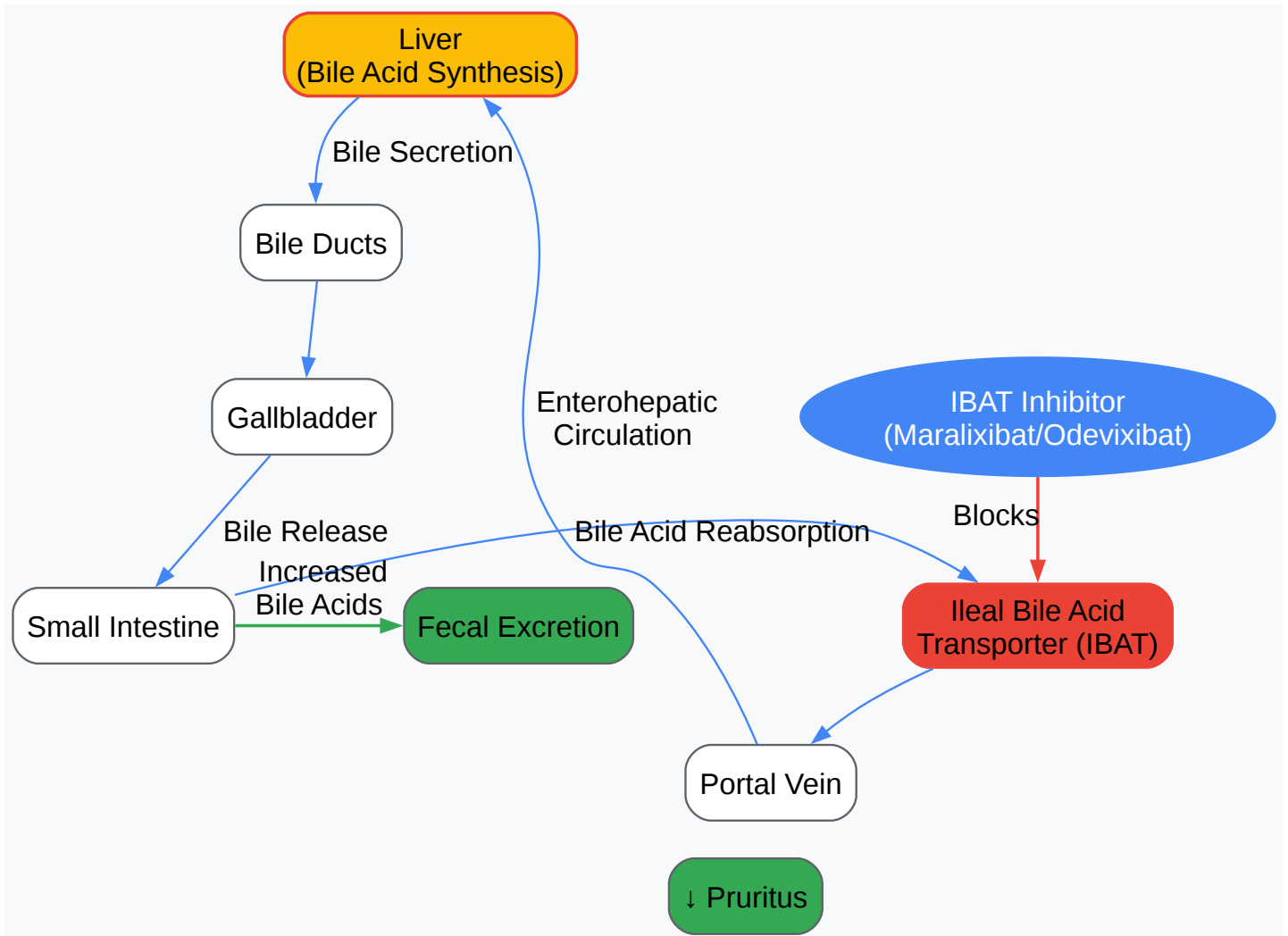
Mechanism of Action and Clinical Considerations

Both drugs share a common mechanism but have distinct clinical profiles.

Shared Mechanism of Action (MoA)

Maralixibat and odevixibat are both reversible, selective **ileal bile acid transporter (IBAT) inhibitors** [4] [5] [6]. They work locally in the distal ileum to block the reabsorption of bile acids from the intestines, thereby increasing their fecal excretion [4] [5]. This action reduces the overall bile acid pool in the body, which leads to lower serum bile acid levels and, through a mechanism not fully understood, alleviates cholestatic pruritus [4] [5].

The following diagram illustrates this shared pathway:



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Key Clinical Distinctions

- **Approved Indications:**
 - **Maralixibat (Livmarli)**: Approved for treating **cholestatic pruritus in patients with Alagille syndrome (ALGS)** aged 3 months and older [7] [5].
 - **Odevixibat (Bylvay)**: Approved for treating **pruritus in patients with progressive familial intrahepatic cholestasis (PFIC)** aged 3 months and older, and also for cholestatic pruritus in patients with **Alagille syndrome** [4] [3] [8].

- **Safety Profiles:** Both drugs have comparable safety profiles, with common adverse events including diarrhea, abdominal pain, and vomiting [1] [4]. Both can also lead to fat-soluble vitamin (FSV) deficiency and require monitoring of liver tests [9] [7].

Interpretation Guide for Researchers

- **Consider the Strength of Evidence:** The efficacy advantage for maralixibat comes from an **indirect comparison**, not a head-to-head trial. Treatment decisions should be based on approved indications, patient-specific factors, and all available evidence [1].
- **Focus on Patient Subgroups:** The approved indications differ. The choice between drugs may be guided by the specific disease (ALGS vs. PFIC), though both are now approved for ALGS, and odevixibat is approved for PFIC [4] [3] [5].
- **Acknowledge Data Gaps:** The ITC notes that further studies are needed to compare the drugs' effects on pruritus reduction and long-term outcomes like quality of life and transplant-free survival [1].

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